A Technical Guide to Tert-butyl 7-formylindoline-1-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to Tert-butyl 7-formylindoline-1-carboxylate: Properties, Synthesis, and Applications
Executive Summary: Tert-butyl 7-formylindoline-1-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a Boc-protected indoline core and a reactive aldehyde group, makes it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Overview and Physicochemical Properties
Nomenclature and Identifiers
The compound is systematically named and identified by several key descriptors, which are crucial for database searches and regulatory documentation.
| Identifier | Value | Source |
| Chemical Name | tert-butyl 7-formylindoline-1-carboxylate | [1][2] |
| CAS Number | 174539-67-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| Molecular Weight | 247.29 g/mol | [1][3] |
| InChIKey | KUYIMEZLCAWOMI-UHFFFAOYSA-N | [1][3] |
| Synonyms | 1-Boc-indoline-7-carboxaldehyde, N-Boc-indoline-7-carboxaldehyde, tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate | [1][3] |
Structural Features
The molecule's utility is derived from its distinct structural components:
-
Indoline Core: A bicyclic heterocyclic system that is a common motif in a wide range of biologically active compounds.
-
N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indoline nitrogen. It enhances solubility in organic solvents and deactivates the nitrogen towards undesired side reactions, while allowing for regioselective functionalization of the aromatic ring. It can be readily removed under acidic conditions.
-
7-Formyl Group: The aldehyde at the 7-position is the primary center of reactivity. It is an electrophilic site, poised for a multitude of chemical transformations, serving as a linchpin for introducing molecular diversity.
Physicochemical Properties
These properties are essential for planning experiments, including reaction setup, solvent selection, and purification.
| Property | Value | Source |
| Appearance | Solid | [3] |
| Melting Point | 86-87 °C | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Storage | 2-8 °C, under inert atmosphere | [4][5] |
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of modern spectroscopic techniques. While specific spectra for this exact compound are proprietary, the expected data based on its structure are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet around 9.8-10.0 ppm for the aldehyde proton (CHO); aromatic protons on the benzene ring appearing between 7.0-7.8 ppm; two triplets corresponding to the methylene protons (-CH₂-CH₂-) of the indoline ring around 3.0 and 4.0 ppm; and a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm.
-
¹³C NMR: The carbon spectrum will be characterized by two carbonyl signals: the aldehyde carbon between 190-195 ppm and the carbamate carbonyl around 150-155 ppm. The aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic indoline carbons and the tert-butyl group carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid fingerprint of the key functional groups. Strong, characteristic absorption bands are expected:
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~1700-1720 cm⁻¹: A strong peak corresponding to the C=O stretch of the aromatic aldehyde.
-
~1680-1700 cm⁻¹: Another strong C=O stretching band from the Boc-carbamate group.
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic portions of the molecule.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 247 or 248, respectively. Common fragmentation patterns include the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu).
Synthesis and Manufacturing
The regioselective introduction of a formyl group at the C7 position of the N-Boc indoline core is a non-trivial synthetic challenge. The most authoritative method relies on directed ortho-metalation (DoM).
Retrosynthetic Analysis and Workflow
The synthesis logically begins with commercially available indoline, which is first protected and then selectively functionalized. The DoM strategy leverages the Boc group's ability to direct a strong base to deprotonate the adjacent C7 position, creating a nucleophilic center for subsequent formylation.
Caption: High-level workflow for the synthesis of the target compound.
Recommended Synthetic Protocol
This protocol is a self-validating system, where successful execution of each step sets up the subsequent transformation.
Step A: N-Boc Protection of Indoline
-
Dissolve indoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup, extract with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-indoline, which is often used without further purification.
Step B & C: Directed Metalation and Formylation
-
Causality: This step is the most critical. The choice of base and temperature is paramount. sec-Butyllithium (s-BuLi) is preferred over n-BuLi for its higher basicity and reduced nucleophilicity, minimizing side reactions. The reaction must be conducted at low temperatures (-78 °C) under an inert atmosphere (Argon or Nitrogen) to ensure the stability of the lithiated intermediate.
-
Dissolve N-Boc-indoline (1.0 eq) and the chelating agent TMEDA (N,N,N',N'-tetramethylethylenediamine, 1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add s-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C. A color change typically indicates the formation of the aryllithium species. Stir for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) as the formylating agent.
-
Stir at -78 °C for an additional hour before allowing the reaction to slowly warm to room temperature.
Step D: Workup and Purification
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the title compound as a solid.[1]
Chemical Reactivity and Synthetic Utility
The molecule's power as a synthetic intermediate stems from the orthogonal reactivity of its functional groups.
Overview of Reactive Sites
Caption: Key reactive sites on Tert-butyl 7-formylindoline-1-carboxylate.
Reactions of the Aldehyde Functional Group
The 7-formyl group is a versatile handle for building molecular complexity.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) provides direct access to 7-(aminomethyl)indoline derivatives, a common scaffold in drug discovery.
-
Wittig and Horner-Wadsworth-Emmons Olefination: Reaction with phosphorus ylides allows for the stereoselective formation of alkenes, enabling the extension of carbon chains with vinyl groups.[6]
-
Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents yields secondary alcohols, which can be further oxidized or used as handles for other transformations.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄), providing an entry point to amides, esters, and other acid derivatives.
Deprotection of the N-Boc Group
The Boc group is stable to most nucleophilic and basic conditions but can be efficiently cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent quantitatively liberates the indoline nitrogen. This allows for subsequent N-alkylation, N-arylation, or acylation, providing another axis for structural diversification.
Handling, Storage, and Safety
-
Safe Handling: The compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
-
Optimal Storage Conditions: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C, preferably under an inert atmosphere (argon or nitrogen) to prevent slow oxidation of the aldehyde group.[4]
-
Stability: The compound is generally stable under recommended storage conditions. It is sensitive to strong acids (which will cleave the Boc group) and strong oxidizing agents.
Conclusion
Tert-butyl 7-formylindoline-1-carboxylate is a high-value, multifunctional building block for chemical synthesis. Its well-defined structure allows for predictable and regioselective reactivity at its three key sites: the N-Boc protecting group, the aromatic core, and the versatile 7-formyl group. The synthetic protocols and reactivity profiles detailed in this guide underscore its importance and provide a robust framework for its application in the development of novel therapeutics and complex organic molecules.
References
-
tert-butyl 7-formyl-1-indolinecarboxylate - 174539-67-4, C14H17NO3, density, melting point, boiling point, structural formula, synthesis. Chemical Register. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer Link. [Link]
-
tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Pharmaffiliates. [Link]
-
Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]
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The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]
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